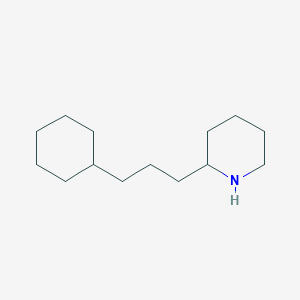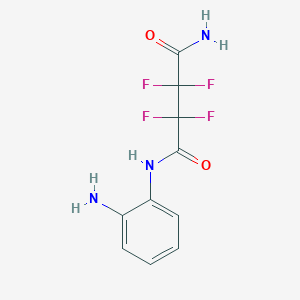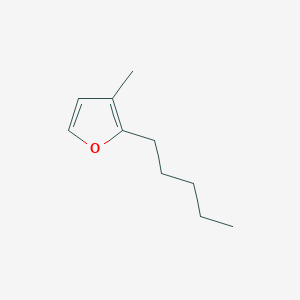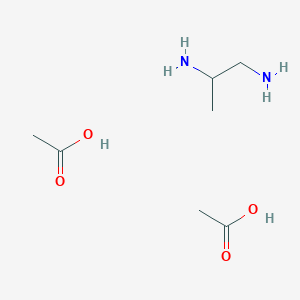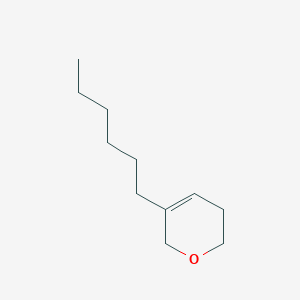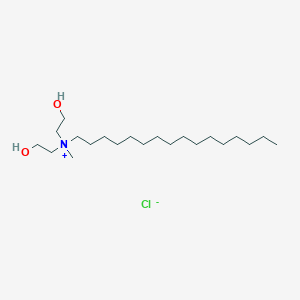
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride can be synthesized through a quaternization reaction. This involves the reaction of hexadecylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions typically occur in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can lead to the formation of hydroxylated or carboxylated products.
Applications De Recherche Scientifique
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in cell culture studies to enhance membrane permeability and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of niosomes and liposomes.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants due to its surfactant and antimicrobial properties .
Mécanisme D'action
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Used in similar applications as a surfactant and antimicrobial agent.
Uniqueness
Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride is unique due to its dual hydroxyethyl groups, which enhance its solubility and interaction with biological membranes. This makes it particularly effective in applications requiring high membrane permeability and antimicrobial activity .
Propriétés
Numéro CAS |
60687-82-3 |
|---|---|
Formule moléculaire |
C21H46ClNO2 |
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C21H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MCJBUDMVNPXBPR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
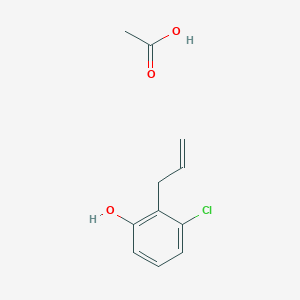
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

